molecular formula C10H10BrNO B187061 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol CAS No. 134321-95-2

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol

Cat. No.: B187061
CAS No.: 134321-95-2
M. Wt: 240.1 g/mol
InChI Key: DQKLIZHGFUQVIS-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring, along with a butynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol typically involves a series of chemical reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and often carried out in the presence of a base such as potassium carbonate. The reaction conditions usually include a solvent like toluene or ethanol and are conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the butynol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a butynol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKLIZHGFUQVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere 38 mg (0.2 mmol) CuI and 143 mg (0.2 mmol) Pd(PPh3)2Cl2 are added to a solution of 0.99 mL (10.0 mmol) 2-methyl-but-3-yn-2-ol and 2.44 g (10.0 mmol) 2,5-dibromo-pyridine in 50 mL THF and 2.8 mL (20 mmol) diisopropylamine and the reaction mixture is stirred for 15 min at RT. The reaction mixture is combined with water, exhaustively extracted with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 2:1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
38 mg
Type
catalyst
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Two

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